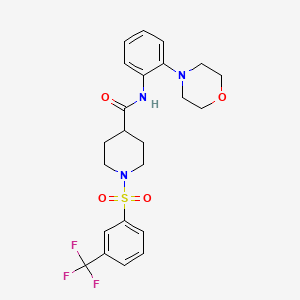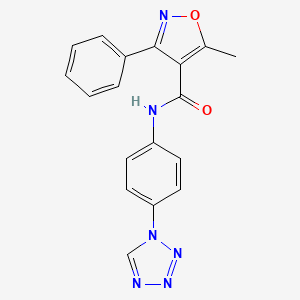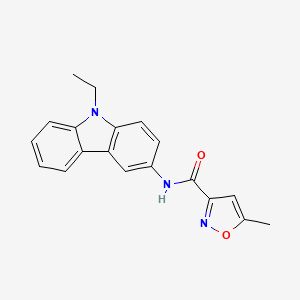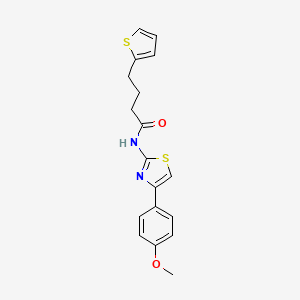
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-640817 is a chemical compound with the molecular formula C18H18N2O2S2 and a molecular weight of 358.48 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-640817 involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution Reactions: Various substituents are introduced to the thiazole ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-640817 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
WAY-640817 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the core structure .
Scientific Research Applications
WAY-640817 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: WAY-640817 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-640817 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- WAY-659677
- WAY-659678
- WAY-659679
Uniqueness
WAY-640817 is unique due to its specific molecular structure and the particular biological activities it exhibits. Compared to similar compounds, it may have distinct binding affinities and effects on molecular targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C18H18N2O2S2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-22-14-9-7-13(8-10-14)16-12-24-18(19-16)20-17(21)6-2-4-15-5-3-11-23-15/h3,5,7-12H,2,4,6H2,1H3,(H,19,20,21) |
InChI Key |
WTCHRBUBHDFCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
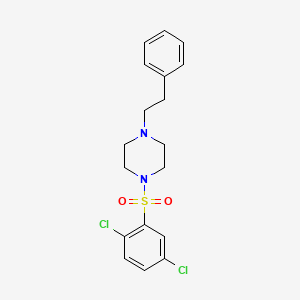
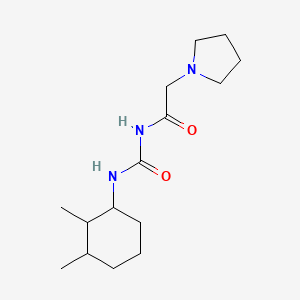
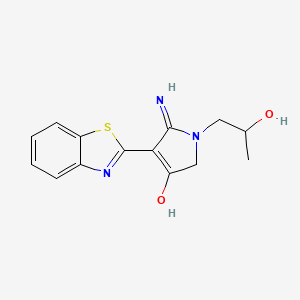
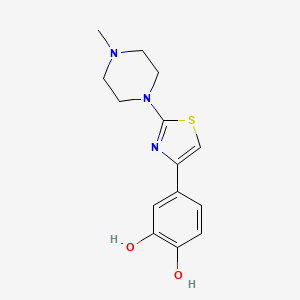

![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)



